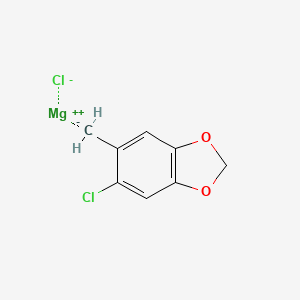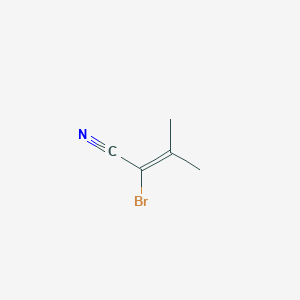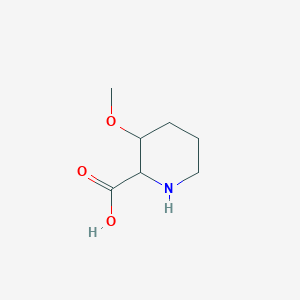
3-Methoxypiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypiperidine-2-carboxylic acid: is an organic compound characterized by a piperidine ring substituted with a methoxy group at the third position and a carboxylic acid group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable piperidine derivative with a methoxy group. This can be followed by the oxidation of the resulting intermediate to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives , alcohols , and substituted piperidines .
Aplicaciones Científicas De Investigación
3-Methoxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including and activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator , affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxypiperidine-3-carboxylic acid
- 4-Methoxypiperidine-2-carboxylic acid
- 3-Hydroxypiperidine-2-carboxylic acid
Uniqueness
3-Methoxypiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
3-methoxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
Clave InChI |
XEWIGVPFMLDGAM-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


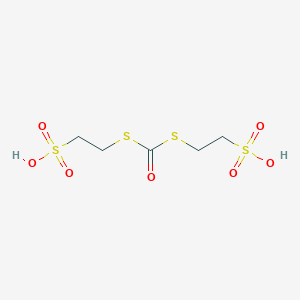

![tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13449042.png)
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)



![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
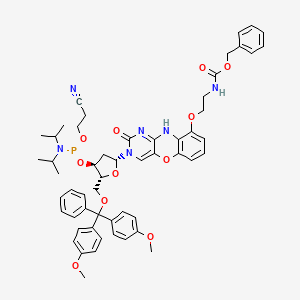
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
